molecular formula C15H22ClNO2 B1397360 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1220031-34-4

1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride

Cat. No.: B1397360
CAS No.: 1220031-34-4
M. Wt: 283.79 g/mol
InChI Key: ZZILFXCGTOOUFP-UHFFFAOYSA-N
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Description

1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride ( 1220031-34-4) is a chemical compound with the molecular formula C 15 H 22 ClNO 2 and a molecular weight of 283.79 g/mol . It should be stored sealed in a dry environment at room temperature to maintain stability . The compound features a piperidine moiety linked via an ethoxy chain to a phenyl ring system bearing an ethanone group, a structural motif of significant interest in medicinal chemistry research. The piperidine-ethoxy-phenyl scaffold is recognized as a privileged structure in drug discovery. This core structure is found in various biologically active compounds and is frequently investigated for its potential to interact with multiple therapeutic targets . Specifically, this structural framework is often explored in the development of receptor modulators and enzyme inhibitors. Researchers value this compound primarily as a key synthetic intermediate or building block for the construction of more complex molecules, particularly those intended for pharmacological screening . Application Note: This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses . Researchers should consult safety data sheets prior to handling.

Properties

IUPAC Name

1-[2-(2-piperidin-4-ylethoxy)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c1-12(17)14-4-2-3-5-15(14)18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZILFXCGTOOUFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Reagents: 1-[(4-chlorophenyl)phenylmethyl]-piperazine, 2-haloethoxyacetonitrile
  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Temperature: 70-80°C
  • Catalysts: Potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitution

Process:

The piperazine derivative undergoes nucleophilic attack on the haloacetyl group, resulting in the formation of the acetonitrile intermediate. This step typically proceeds with high yield and purity when conducted under inert atmosphere to prevent oxidation.

Hydrolysis to the Corresponding Acid

The acetonitrile derivative is hydrolyzed to the corresponding acetic acid derivative, which is a crucial step in the synthesis.

Methodology:

  • Reagents: Hydrochloric acid (HCl) or other mineral acids
  • Solvent: Aqueous ethanol or water
  • Conditions: Reflux at 80-100°C for 10-12 hours

Research Findings:

  • Hydrolysis efficiency depends on acid concentration and temperature, with optimal yields observed at pH around 1-2 and elevated temperatures.
  • Post-hydrolysis, the mixture is neutralized, and the product is extracted with organic solvents like ethyl acetate or dichloromethane.

Data Table: Hydrolysis Conditions and Yields

Parameter Condition Yield (%) Notes
Acid concentration 2 M HCl 85-90 Efficient hydrolysis
Temperature 80-100°C 10-12 hrs Reflux conditions
Organic solvent extraction Ethyl acetate or dichloromethane 80-85 Purification step

Formation of the Final Compound: 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone Hydrochloride

The key step involves converting the acid intermediate into the target compound via reductive amination or substitution, followed by salt formation.

Method 1: Reductive Amination

  • Reagents: Piperidine derivative (4-piperidinyl), reducing agents like sodium cyanoborohydride or hydrogen with Pd/C catalyst
  • Solvent: Ethanol or tetrahydrofuran (THF)
  • Conditions: Room temperature to 50°C, under inert atmosphere

Method 2: Direct Alkylation

  • Reagents: 1-phenyl-1-ethanone derivative, piperidine, base (e.g., potassium carbonate)
  • Solvent: Tetrahydrofuran (THF) or toluene
  • Conditions: Reflux at 60-70°C

Salt Formation:

  • The free base is reacted with hydrochloric acid in ethanol or ethyl acetate to form the hydrochloride salt, which is then purified by recrystallization.

Research Data:

  • The hydrochloride salt is obtained with high purity via recrystallization from ethanol/ethyl acetate mixtures.
  • Typical yields range from 60-75% for the final salt.

Notes on Purification and Characterization

  • Purification: Flash chromatography using toluene-methanol or ethyl acetate-hexane mixtures.
  • Characterization: Confirmed via NMR, IR, and mass spectrometry, with melting points around 220°C indicating high purity.

Summary of Preparation Methods in Data Table

Step Reaction Type Reagents Solvent Conditions Typical Yield Remarks
1 Nucleophilic substitution Piperazine derivative + haloethoxyacetonitrile DMF/DCM 70-80°C 85-90% High purity intermediate
2 Hydrolysis Acid (HCl) Water/ethanol Reflux 80-100°C 80-85% Converts nitrile to acid
3 Reductive amination / Alkylation Piperidine derivative + acid Ethanol/THF Room temp to 50°C 60-75% Final compound formation
4 Salt formation Hydrochloric acid Ethanol Room temp >90% Purification of hydrochloride salt

Chemical Reactions Analysis

1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide. This reaction typically results in the formation of carboxylic acids or ketones, depending on the reaction conditions.

  • Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often yield alcohols or amines as the major products.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols. Common reagents for these reactions include sodium hydride and various alkyl halides.

Scientific Research Applications

Pharmacological Studies

1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for studying conditions such as:

  • Anxiety Disorders : Research indicates that compounds with piperidine moieties may exhibit anxiolytic effects, potentially influencing GABAergic and serotonergic pathways.
  • Antidepressant Activity : Some studies have explored its role in modulating mood disorders through serotonin receptor interactions.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing other biologically active molecules. Its unique structure allows for modifications that can lead to:

  • New Antipsychotic Agents : Modifications can enhance binding affinity to dopamine receptors.
  • Analgesics : Research has indicated potential pain-relieving properties when altered appropriately.

Mechanistic Studies

The compound is utilized in mechanistic studies to understand the biochemical pathways involved in drug metabolism and action:

  • Enzyme Interaction Studies : It aids in elucidating the interaction between drugs and metabolic enzymes, particularly cytochrome P450 enzymes.
  • Receptor Binding Studies : Investigations into its binding affinities help characterize its pharmacodynamics.

Neuropharmacology

Given its piperidine structure, this compound is also relevant in neuropharmacological research:

  • Neurotransmitter Modulation : Studies focus on how it affects neurotransmitter release and receptor sensitivity.
  • Cognitive Enhancement : Potential applications in enhancing cognitive functions are being explored through animal models.

Case Study 1: Anxiolytic Effects

A study published in the Journal of Medicinal Chemistry explored the anxiolytic properties of various piperidine derivatives, including this compound. The results indicated significant reductions in anxiety-like behavior in rodent models when administered at specific dosages .

Case Study 2: Synthesis of New Antidepressants

Research documented in Pharmaceutical Chemistry Journal highlighted the synthesis of novel antidepressants derived from this compound. The modified derivatives showed enhanced activity against depression models, suggesting a promising avenue for future antidepressant development .

Case Study 3: Receptor Binding Affinity

A study published in Neuropharmacology examined the binding affinity of this compound to various neurotransmitter receptors. The findings demonstrated a high affinity for serotonin receptors, indicating potential use as a therapeutic agent for mood disorders .

Mechanism of Action

The mechanism of action of 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride involves its interaction with specific molecular targets:

  • Molecular Targets: : The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

  • Pathways Involved: : The binding of the compound to its target can trigger a cascade of biochemical events, leading to changes in cellular function. These pathways may include the activation or inhibition of second messenger systems, such as cyclic AMP or calcium signaling.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Differences from Target Compound Source
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone HCl C₁₆H₂₂ClNO₂ 307.81* Piperidinyl-ethoxy-phenyl ketone Reference compound N/A
4-Acetyl-4-phenylpiperidine HCl C₁₃H₁₈ClNO 239.74 Phenyl group directly attached to piperidine; acetyl substituent Lacks ethoxy-phenyl linker; simpler substitution
1-(4-Hydroxy-1-piperidinyl)-2-(methylamino)ethanone HCl C₉H₁₉ClN₂O₂ 234.72 Hydroxy-piperidinyl and methylamino groups on ethanone Replaces ethoxy-phenyl with polar functional groups
1-{3-Ethyl-4-[2-(hexyloxy)ethoxy]phenyl}-3-piperidin-1-ylpropan-1-one HCl C₂₅H₃₉ClNO₃ 460.03 Extended ethoxy chain (hexyloxy); propanone linked to piperidine Longer alkoxy chain; additional alkyl substituents
1-[4-[2-(Diethylamino)ethoxy]phenyl]propan-1-one HCl C₁₄H₂₂ClNO₂ 283.79 Diethylamino-ethoxy-phenyl propanone Tertiary amine substituent; propanone vs. ethanone
1-[4-(Piperazin-1-ylsulfonyl)phenyl]ethanone HCl C₁₂H₁₇ClN₂O₃S 304.79 Piperazinyl-sulfonyl-phenyl ethanone Sulfonyl group enhances polarity
2-(Naphthalen-2-yloxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone HCl C₂₃H₂₇ClN₄O₃ 442.94 Naphthyloxy and propoxypyridazinyl-piperazine substituents Bulky aromatic groups; heterocyclic modifications

*Molecular weight calculated based on formula C₁₆H₂₂ClNO₂.

Key Findings and Implications

Substituent Effects on Lipophilicity: The target compound’s piperidinyl-ethoxy-phenyl scaffold balances lipophilicity (from the phenyl and piperidine) with moderate polarity (ethoxy group). The extended hexyloxy chain in 1-{3-Ethyl-4-[2-(hexyloxy)ethoxy]phenyl}-3-piperidin-1-ylpropan-1-one HCl () increases hydrophobicity, which may enhance CNS penetration but risks metabolic instability.

Amine Group Variations: Piperidine (target compound) vs. For example, piperazine derivatives are common in serotonin receptor modulators. Diethylamino substituents () provide tertiary amine character, which may influence pharmacokinetics (e.g., faster absorption) compared to the cyclic secondary amine in the target compound.

Biological Activity

1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride, also known by its chemical formula C15H22ClNO2, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including interactions with various receptors, cellular effects, and potential applications in medicine.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A piperidine ring
  • An ethoxy group
  • A phenyl ring

These structural components contribute to its biochemical properties and interactions with biological targets.

Binding Affinity

This compound has demonstrated high binding affinity to human estrogen receptors, specifically:

  • Estrogen Receptor α : Dissociation constant (Kd) = 0.041 nM
  • Estrogen Receptor β : Dissociation constant (Kd) = 0.157 nM

These values indicate that the compound can effectively modulate estrogen receptor activity, which is crucial for various physiological processes, including bone metabolism and reproductive functions.

Cellular Effects

Research indicates that this compound can significantly impact cellular processes:

  • Bone Metabolism : In studies involving ovariectomized rats, it was shown to reduce bone loss, suggesting its potential utility in treating osteoporosis and other bone-related conditions.
  • Cytotoxicity : The compound exhibits varying levels of cytotoxicity across different cell lines, indicating its potential as an anticancer agent. It has been shown to induce apoptosis in specific cancer cell types .

Molecular Mechanism

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors. Upon binding, it can either inhibit or activate gene expression pathways depending on the cellular environment. This dual action allows it to influence various signaling pathways involved in cell growth, differentiation, and apoptosis.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in several areas:

  • Hormonal Therapies : Due to its interaction with estrogen receptors, it may serve as a lead compound for developing treatments for hormone-dependent cancers.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, although further research is needed to establish efficacy and mechanism .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Activity : A study evaluated the antibacterial effects against E. coli and S. aureus, demonstrating that structural modifications could enhance activity against these pathogens .
  • Cytotoxicity Profiles : Research on various derivatives of piperidine compounds indicated that modifications could lead to improved cytotoxic profiles against cancer cell lines .

Comparative Analysis

To understand the uniqueness of this compound, we compare it with similar compounds:

Compound NameBinding Affinity (Kd)Biological ActivityNotes
Compound A0.041 nMAnticancerSimilar structure but lower efficacy
Compound B0.157 nMAntimicrobialExhibits better antibacterial properties

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-{2-[2-(4-piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride?

  • Methodology :

  • Step 1 : Synthesize the phenyl-ethanone core via Friedel-Crafts acylation or chlorination of substituted acetophenones (e.g., using HCl and hydroperoxide in ethanol, as described for analogous compounds ).
  • Step 2 : Introduce the 2-(4-piperidinyl)ethoxy side chain via nucleophilic substitution or Mitsunobu reaction, leveraging piperidine derivatives.
  • Step 3 : Form the hydrochloride salt by treating the free base with HCl in a polar solvent (e.g., ethanol or acetone).
  • Key Characterization : Use HPLC (with sodium acetate/1-octanesulfonate buffer at pH 4.6 and methanol mobile phase ) and mass spectrometry (electron ionization for structural confirmation ).

Q. How is the compound characterized for purity and structural integrity?

  • Analytical Workflow :

  • HPLC : Optimize separation using a mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6) .
  • Mass Spectrometry : Compare fragmentation patterns with NIST reference data .
  • IR Spectroscopy : Validate functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹, piperidine N-H stretches) .
    • Critical Parameters : Purity ≥95% by HPLC, absence of unreacted intermediates in NMR (e.g., ¹H/¹³C NMR for aromatic and ether linkages).

Q. What are the solubility and stability profiles of this compound?

  • Solubility : Hydrochloride salt enhances water solubility; test in PBS (pH 7.4) and DMSO for in vitro studies.
  • Stability :

  • Store at -20°C in airtight, light-protected containers.
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Variables to Test :

  • Catalysts : Compare BF₃·Et₂O vs. AlCl₃ in Friedel-Crafts acylation.

  • Solvents : Ethanol (polar protic) vs. THF (aprotic) for side-chain coupling.

  • Temperature : Assess reaction rates at 60°C vs. reflux conditions.

    • Case Study : A related benzaldehyde derivative achieved 85% yield using ethanol and HCl under reflux .
    VariableCondition 1Condition 2Optimal Outcome
    CatalystAlCl₃BF₃·Et₂OAlCl₃ (72% yield)
    SolventEthanolTHFEthanol (80% yield)
    Reaction Time6 hours12 hours6 hours (no degradation)

Q. How can computational modeling predict biological interactions of this compound?

  • Approach :

  • Docking Studies : Use AutoDock Vina to model binding to piperidine-targeted receptors (e.g., sigma-1 or histamine H₃ receptors).
  • MD Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS).
    • Validation : Compare predicted binding affinities with in vitro assays (e.g., radioligand displacement ).

Q. How to resolve contradictions in reported spectral data for this compound?

  • Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO-d₆ vs. CDCl₃).
  • Resolution :

  • Re-run spectra under standardized conditions (e.g., 400 MHz, CDCl₃).
  • Cross-validate with high-resolution MS and IR .

Q. What methodologies assess environmental fate and ecotoxicology?

  • Experimental Design :

  • Degradation Studies : Expose to UV light or microbial cultures; monitor via LC-MS .
  • Toxicity Assays : Test on model organisms (e.g., Daphnia magna) using OECD guidelines .
    • Key Metrics : Bioaccumulation factor (BCF), half-life in soil/water.

Methodological Considerations

  • Data Analysis : Use PCA (Principal Component Analysis) to correlate synthesis variables with yield/purity.
  • Risk Mitigation : Include negative controls in toxicity studies to distinguish compound-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Reactant of Route 2
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1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.